molecular formula C24H23N5O4 B2548023 3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896811-38-4

3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2548023
CAS No.: 896811-38-4
M. Wt: 445.479
InChI Key: RZWGMUQGDKTBMC-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine scaffold with two dione moieties. Key structural features include:

  • Positions 1 and 7: Methyl groups, enhancing steric stability and metabolic resistance.
  • Position 8: A 4-phenoxyphenyl substituent, contributing aromatic bulk and modulating receptor interactions.

Properties

IUPAC Name

2-(3-hydroxypropyl)-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-16-15-28-20-21(26(2)24(32)27(22(20)31)13-6-14-30)25-23(28)29(16)17-9-11-19(12-10-17)33-18-7-4-3-5-8-18/h3-5,7-12,15,30H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWGMUQGDKTBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Structural Overview

The molecular formula of the compound is C18H19N5OC_{18}H_{19}N_5O, and it features a unique structural framework that includes an imidazole ring fused with a purine moiety. The presence of hydroxyl and phenoxy groups contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Batch Processing : Effective for small-scale production.
  • Continuous Flow Chemistry : Used for large-scale synthesis to enhance efficiency and yield.
  • Advanced Catalysts : Employed to optimize reaction conditions.

Research indicates that this compound may interact with specific biological targets, including:

  • Serotonin Receptors : Preliminary studies suggest it may exhibit affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are crucial in mood regulation.
  • Phosphodiesterase Inhibition : The compound has shown potential as an inhibitor of phosphodiesterases (PDE4B and PDE10A), enzymes involved in cellular signaling pathways.

Pharmacological Studies

A series of studies have evaluated the pharmacological effects of this compound:

  • Antidepressant Activity : In vivo studies demonstrated that the compound exhibited significant antidepressant-like effects in forced swim tests (FST) in mice, outperforming standard anxiolytics like diazepam .
  • Anti-inflammatory Potential : The compound's ability to modulate inflammatory pathways has been investigated. It appears to influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a pivotal role in inflammation .
  • Antimicrobial Properties : Although not primarily focused on antimicrobial activity, some derivatives have been tested against various bacterial strains, showing promising results against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Study on Antidepressant Effects : A specific derivative was tested for its impact on serotonin receptor affinity and demonstrated significant binding activity compared to other known antidepressants .
  • Inflammation Modulation Study : Research indicated that compounds with similar structures could inhibit NF-κB translocation, thus potentially reducing inflammatory responses in cellular models .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneBasic imidazopurine structureAntidepressant activity
8-(4-methylphenyl)-1-methyl-7-phenyldihydroimidazo[2,1-f]purineMethyl and phenyl substitutionsNeuroprotective effects
6-amino-8-(4-hydroxyphenyl)-1-methylimidazo[2,1-f]purineAmino group additionAnticancer potential

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Identifier Position 3 Substituent Position 8 Substituent Key Biological Activities/Properties Reference
Target Compound 3-(3-Hydroxypropyl) 4-Phenoxyphenyl Not explicitly reported in evidence
8-(3-Chloro-4-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-analog 2-Methylallyl 3-Chloro-4-methylphenyl Enhanced lipophilicity; potential kinase modulation
8-(2-Methoxyphenyl)-1-methyl-7-(4'-hydroxyphenyl)-analog (Compound 65) 2-Methoxyphenyl Improved solubility; PDE4B1 inhibition
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl)-analog (Compound 5) Isoquinolinyl-alkyl High 5-HT1A/D2 receptor affinity; PDE4B1 inhibition
1,7-Dimethyl-8-(2-phenylethyl)-analog (CAS 796886-59-4) 2-Phenylethyl Adenosine receptor antagonism
8-(3-Imidazolylpropyl)-analog (Compound 44) 3-(1H-Imidazol-1-yl)propyl Water-soluble adenosine antagonist

Substituent-Driven Functional Insights

Position 3 Modifications: The 3-hydroxypropyl group in the target compound contrasts with lipophilic groups (e.g., 2-methylallyl in or imidazolylpropyl in ). Lipophilic substituents (e.g., 2-methylallyl) may enhance membrane permeability but reduce solubility .

Position 8 Aryl Group Variations: The 4-phenoxyphenyl group balances aromatic bulk and electronic effects. Compared to electron-withdrawing substituents (e.g., 3-chloro-4-methylphenyl in ), the phenoxy group may favor π-π stacking with receptor residues. 2-Methoxyphenyl (Compound 65, ) introduces methoxy groups that enhance solubility and modulate PDE4B1 inhibition. Isoquinolinyl-alkyl (Compound 5, ) extends conjugation, improving 5-HT1A/D2 receptor binding.

Biological Activity Trends: Receptor Affinity: Isoquinolinyl-alkyl analogs (e.g., Compound 5) show dual 5-HT1A/D2 receptor activity, suggesting that bulky, conjugated substituents at Position 8 enhance multi-receptor engagement . Enzyme Inhibition: Methoxy-substituted aryl groups (e.g., Compound 65) correlate with PDE4B1 inhibition, while the target compound’s 4-phenoxyphenyl may favor alternative targets . Adenosine Antagonism: Hydrophilic groups at Position 3 (e.g., imidazolylpropyl in ) enhance water solubility, critical for adenosine receptor antagonists.

Key Research Findings and Structure-Activity Relationships (SAR)

  • Hydrophilicity vs. Lipophilicity : The 3-hydroxypropyl group in the target compound may address solubility limitations observed in analogs with alkyl/aryl groups at Position 3 (e.g., 2-methylallyl in ).
  • Aryl Substitution at Position 8: Electron-rich groups (e.g., methoxy in ) improve PDE4B1 inhibition. Bulky substituents (e.g., isoquinolinyl-alkyl in ) enhance receptor polypharmacology.
  • Hybrid Ligands: Compound 5 () demonstrates that combining imidazo[2,1-f]purine-diones with isoquinoline moieties creates dual-acting ligands, a strategy applicable to the target compound’s 4-phenoxyphenyl group.

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